molecular formula C12H23BO2 B6164231 4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane CAS No. 157945-81-8

4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane

Cat. No.: B6164231
CAS No.: 157945-81-8
M. Wt: 210.1
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Description

4,4,5,5-Tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane typically involves the reaction of 3-methylpent-1-ene with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, often involving multiple purification steps to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: This compound is known to undergo various types of reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can be used to convert the boronic acid group to boronic alcohols.

  • Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Reducing agents such as sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions include boronic esters, borates, boronic alcohols, and various substituted derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. It is also used in the synthesis of complex organic molecules and polymers.

Biology: In biological research, boronic acids and their derivatives are used in the study of enzyme inhibitors and as probes for detecting biological molecules. This compound can be used to develop new drugs and diagnostic tools.

Medicine: Boronic acids have shown potential in medicinal chemistry, particularly in the development of anticancer drugs and antibiotics. The ability to form stable complexes with biological targets makes them valuable in drug design.

Industry: In materials science, boronic acids are used in the development of advanced materials, such as sensors and coatings. The compound's ability to form strong bonds with various substrates makes it useful in creating durable and functional materials.

Mechanism of Action

The mechanism by which 4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets through the boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to act as a versatile reagent in various chemical and biological processes.

Comparison with Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic acid derivative without the alkene group.

  • 4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane: A boronic acid derivative with a phenylsulfanyl group.

  • 4,4,5,5-Tetramethyl-2-[(1E)-1-methyl-1-propen-1-yl]-1,3,2-dioxaborolane: A boronic acid derivative with a different alkene group.

Uniqueness: 4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane is unique due to its specific alkene group, which allows for distinct reactivity and applications compared to other boronic acid derivatives. Its ability to participate in cross-coupling reactions and form stable complexes with various substrates makes it a valuable compound in both research and industry.

Properties

CAS No.

157945-81-8

Molecular Formula

C12H23BO2

Molecular Weight

210.1

Purity

95

Origin of Product

United States

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